2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c19-15(10-21-13-3-1-2-4-13)18-12-6-5-11-7-8-17-16(20)14(11)9-12/h5-6,9,13H,1-4,7-8,10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRVYBPBHZVPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

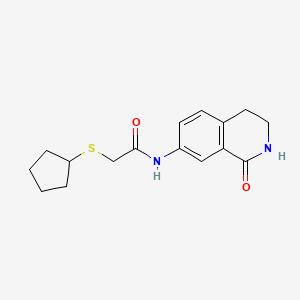

Chemical Structure

The compound consists of a cyclopentylthio group linked to a tetrahydroisoquinoline moiety. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

In a study focusing on related compounds, it was found that certain derivatives exhibited significant antibacterial activity against common pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

| Compound | Activity | Pathogen |

|---|---|---|

| This compound | Moderate | E. coli |

| Related Compound A | Strong | S. aureus |

| Related Compound B | Weak | Pseudomonas aeruginosa |

Anticancer Activity

Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays showed that treatment with these compounds resulted in significant cell death in MCF-7 breast cancer cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| JIMT-1 | 3.2 | Cell cycle arrest |

Case Studies

A notable study investigated the effects of related isoquinoline derivatives on cancer stem cells (CSCs). The results indicated that these compounds significantly reduced the aldehyde dehydrogenase-expressing CSC population, which is crucial for preventing cancer recurrence.

Study Design

- Objective : To evaluate the impact on CSCs.

- Method : Flow cytometry analysis post-treatment.

- Findings : A reduction in CSCs was observed after treatment with the compound at concentrations as low as 2 μM.

The biological activities of this compound may be attributed to:

- Cell Signaling Pathways : Inhibition of pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and what critical steps require optimization?

- Methodology :

- Tetrahydroisoquinoline Core Synthesis : Use a Pictet-Spengler reaction between an aromatic amine (e.g., dopamine derivative) and a carbonyl compound under acidic conditions to form the tetrahydroisoquinoline scaffold .

- Thioether Linkage : Introduce the cyclopentylthio group via nucleophilic substitution using cyclopentanethiol and a halogenated intermediate (e.g., bromoacetamide derivative) in the presence of a base like NaH or K₂CO₃ .

- Acetamide Coupling : React the tetrahydroisoquinoline intermediate with activated carboxylic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions to form the acetamide bond .

- Critical Optimization : Monitor reaction temperatures and solvent polarity to avoid side reactions (e.g., over-oxidation of thioether). Purification via column chromatography or recrystallization is essential for high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold (e.g., δ 7.2–7.4 ppm for aromatic protons) and acetamide carbonyl signals (δ ~168–170 ppm) .

- Mass Spectrometry : Employ ESI/APCI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC-PDA : Optimize reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity and resolve stereoisomers .

Q. How can preliminary biological activity be evaluated for this compound in vitro?

- Methodology :

- Target-Based Assays : Screen against enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC₅₀ values can be determined via dose-response curves .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- SAR Analysis : Modify the cyclopentylthio group (e.g., replace with cyclohexylthio or arylthio) and compare logP (via shake-flask method) and solubility (via nephelometry) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

Q. What experimental strategies resolve contradictions in biological data across different assay systems?

- Methodology :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects in cell-based vs. cell-free assays .

- 3D Tumor Spheroids : Compare 2D monolayer results with 3D spheroid models to account for tumor microenvironment influences (e.g., hypoxia, nutrient gradients) .

Q. How can computational modeling predict environmental fate and ecotoxicological risks of this compound?

- Methodology :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation factors (BCF) .

- Molecular Dynamics Simulations : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption/leaching potential .

Q. What advanced statistical designs improve reproducibility in dose-response studies?

- Methodology :

- Split-Plot Designs : Assign treatments to main plots and subplots (e.g., cell lines, time points) to account for variability. Use ANOVA with Tukey’s post-hoc test .

- Bayesian Hierarchical Modeling : Incorporate prior data (e.g., IC₅₀ from related compounds) to refine parameter estimates in low-sample scenarios .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.